molecular formula C21H17ClN4O2S B14986648 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide

Cat. No.: B14986648
M. Wt: 424.9 g/mol
InChI Key: UKCGNYBNUHZWIO-UHFFFAOYSA-N
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Description

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide is a complex organic compound that features a combination of oxadiazole and thiazole rings. These heterocyclic structures are known for their diverse biological activities and are commonly found in various pharmacologically active compounds. The presence of the 4-chlorophenyl and phenyl groups further enhances its potential for biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a suitable hydrazide with an acyl chloride under acidic conditions.

    Formation of the Thiazole Ring: This involves the cyclization of a thioamide with an α-haloketone.

    Coupling of the Two Rings: The final step involves coupling the oxadiazole and thiazole rings through a butanamide linker, which can be achieved using standard peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesizers and high-throughput screening methods to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can occur at the oxadiazole ring, converting it to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, the compound has potential as an antimicrobial, antifungal, and antiviral agent due to the presence of the oxadiazole and thiazole rings, which are known for their biological activities.

Medicine

In medicine, it could be explored for its potential as an anticancer agent, given the known cytotoxic activities of related compounds. It may also have applications in the treatment of neurological disorders due to its potential interactions with neurotransmitter pathways.

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given the aromatic nature of its structure.

Mechanism of Action

The mechanism of action of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide likely involves interactions with various molecular targets, including enzymes and receptors. The oxadiazole ring can interact with nucleophilic sites on proteins, while the thiazole ring can engage in π-π stacking interactions with aromatic amino acids. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide: shares similarities with other oxadiazole and thiazole derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of both oxadiazole and thiazole rings, along with the specific substitution pattern

Properties

Molecular Formula

C21H17ClN4O2S

Molecular Weight

424.9 g/mol

IUPAC Name

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide

InChI

InChI=1S/C21H17ClN4O2S/c22-16-11-9-15(10-12-16)20-25-19(28-26-20)8-4-7-18(27)24-21-23-17(13-29-21)14-5-2-1-3-6-14/h1-3,5-6,9-13H,4,7-8H2,(H,23,24,27)

InChI Key

UKCGNYBNUHZWIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCCC3=NC(=NO3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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